molecular formula C21H19ClFNO2 B6091010 N-[4-(benzyloxy)-3-methoxybenzyl]-3-chloro-4-fluoroaniline

N-[4-(benzyloxy)-3-methoxybenzyl]-3-chloro-4-fluoroaniline

Cat. No.: B6091010
M. Wt: 371.8 g/mol
InChI Key: NHAHUKXPDVQMPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)-3-methoxybenzyl]-3-chloro-4-fluoroaniline is a chemical compound commonly known as BMBF. It is a small molecule that has been synthesized for its potential use in scientific research. BMBF is a member of the aniline family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of BMBF is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes such as DNA synthesis and protein synthesis. This inhibition leads to a decrease in cell growth and proliferation, making it a potential anti-cancer agent.
Biochemical and physiological effects:
BMBF has been shown to have several biochemical and physiological effects. In addition to its potential anti-cancer activity, BMBF has been shown to have anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, making it a potential tool for studying drug metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using BMBF in lab experiments is its high purity and yield. This makes it a reliable tool for studying cellular processes. However, one limitation is that BMBF is a small molecule, which may limit its ability to penetrate certain cellular structures. Additionally, more research is needed to fully understand the mechanism of action of BMBF and its potential side effects.

Future Directions

There are several future directions for research on BMBF. One area of interest is its potential use as a therapeutic agent for cancer. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, BMBF could be further optimized for use as a fluorescent probe for imaging cellular structures. Finally, more research is needed to fully understand the biochemical and physiological effects of BMBF and its potential use in drug metabolism studies.
Conclusion:
In conclusion, BMBF is a small molecule that has been synthesized for its potential use in scientific research. It has been studied for its potential use as a fluorescent probe for imaging cellular structures and as a potential anti-cancer agent. While more research is needed to fully understand its mechanism of action and potential side effects, BMBF represents a promising tool for studying cellular processes and drug metabolism.

Synthesis Methods

The synthesis of BMBF involves several steps, starting with the reaction of 3-methoxybenzaldehyde with 4-(benzyloxy)aniline to form an intermediate compound. This intermediate is then reacted with 3-chloro-4-fluoronitrobenzene to produce BMBF. The synthesis of BMBF has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

BMBF has been studied for its potential use in a variety of scientific applications. One area of interest is its use as a fluorescent probe for imaging cellular structures. BMBF has been shown to selectively label mitochondria in live cells, making it a useful tool for studying mitochondrial function and dynamics. Additionally, BMBF has been studied for its potential use in cancer research. It has been shown to inhibit the growth of several cancer cell lines, making it a promising candidate for further study.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFNO2/c1-25-21-11-16(13-24-17-8-9-19(23)18(22)12-17)7-10-20(21)26-14-15-5-3-2-4-6-15/h2-12,24H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAHUKXPDVQMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)F)Cl)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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